4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.: 352446-07-2
VCID: VC21440710
InChI: InChI=1S/C30H23ClN4O/c1-36-24-17-13-20(14-18-24)27-19-28(21-7-3-2-4-8-21)35(34-27)30-32-26-10-6-5-9-25(26)29(33-30)22-11-15-23(31)16-12-22/h2-18,28H,19H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl
Molecular Formula: C30H23ClN4O
Molecular Weight: 491g/mol

4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline

CAS No.: 352446-07-2

Cat. No.: VC21440710

Molecular Formula: C30H23ClN4O

Molecular Weight: 491g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline - 352446-07-2

Specification

CAS No. 352446-07-2
Molecular Formula C30H23ClN4O
Molecular Weight 491g/mol
IUPAC Name 4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]quinazoline
Standard InChI InChI=1S/C30H23ClN4O/c1-36-24-17-13-20(14-18-24)27-19-28(21-7-3-2-4-8-21)35(34-27)30-32-26-10-6-5-9-25(26)29(33-30)22-11-15-23(31)16-12-22/h2-18,28H,19H2,1H3
Standard InChI Key MUHFHLQDVLKFPZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl

Introduction

Chemical Structure and Properties

The compound 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline represents a complex heterocyclic structure featuring multiple aromatic rings and functional groups. Its molecular structure consists of a quinazoline core substituted at position 2 with a dihydropyrazole ring, which in turn bears a phenyl group at position 5 and a 4-methoxyphenyl group at position 3. Additionally, position 4 of the quinazoline ring is substituted with a 4-chlorophenyl group.

This molecule shares structural similarities with 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline, which has been documented in chemical databases . The key difference is the replacement of the p-tolyl group with a 4-chlorophenyl moiety at position 4 of the quinazoline ring.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the predicted properties of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline are presented in Table 1.

Table 1: Predicted Physical and Chemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₃₁H₂₃ClN₄OStructural analysis
Molecular Weight~491.0 g/molCalculated from formula
Physical AppearanceCrystalline solidPredicted from similar structures
SolubilitySparingly soluble in water; Soluble in organic solventsPredicted from functional groups
Log P~5.2Estimated based on structure
Hydrogen Bond Acceptors5Structural analysis
Hydrogen Bond Donors0Structural analysis

The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities, including a quinazoline heterocycle, a dihydropyrazole ring, a methoxy group, and a chlorine substituent. These structural elements are likely to influence the compound's reactivity, solubility, and biological interactions.

Synthetic Approaches

Detailed Synthetic Procedure

Based on analogous synthetic methodologies , a potential synthetic pathway could be described as follows:

Step 1: Synthesis of Chalcone Intermediate
4-Methoxybenzaldehyde and acetophenone would be combined in ethanol with sodium hydroxide as a catalyst. The reaction mixture would be stirred at room temperature for 1-2 hours, monitored by TLC. The resulting chalcone would be filtered, recrystallized from ethanol, and characterized.

Step 2: Preparation of 4-(4-Chlorophenyl)quinazoline Derivative
The appropriate quinazoline precursor would be synthesized through established methods, incorporating the 4-chlorophenyl substituent at position 4.

Step 3: Formation of Pyrazole-Quinazoline Hybrid
The chalcone from Step 1 would react with the quinazoline derivative from Step 2 in the presence of hydrazine hydrate and catalytic amounts of acetic acid. The reaction would be conducted under reflux conditions, followed by purification to yield the target compound.

The completed synthesis would require verification through spectroscopic analyses, including 1H NMR, 13C NMR, IR, and mass spectrometry. The expected spectral characteristics would include distinctive chemical shifts for aromatic protons (δ 6.8-8.1 ppm), characteristic absorption bands for C=N stretching (around 1550-1580 cm-1), and a molecular ion peak corresponding to the calculated molecular weight .

Structural Characterization

Spectroscopic Analysis

Comprehensive characterization of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline would typically involve multiple spectroscopic techniques. Based on data from similar compounds, the expected spectroscopic profiles would include:

3.1.1 Infrared Spectroscopy (IR)
Expected key absorption bands would include:

  • C=N stretching: ~1555-1580 cm⁻¹

  • C=O stretching: Absent (unlike some other pyrazole derivatives)

  • C-O-C stretching (methoxy group): ~1240-1250 cm⁻¹

  • C-Cl stretching: ~850-900 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

3.1.2 Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum would likely show signals corresponding to:

  • Aromatic protons: Multiple signals in the region δ 6.8-8.1 ppm

  • Methoxy protons: Singlet at approximately δ 3.8 ppm

  • Pyrazoline ring CH proton: Signal at approximately δ 5.5-6.0 ppm

  • Pyrazoline ring CH₂ protons: Two doublets of doublets at approximately δ 3.0-3.8 ppm

The 13C NMR spectrum would display signals for all carbon atoms in the structure, including characteristic shifts for:

  • Quinazoline carbons: ~160-165 ppm (C=N)

  • Methoxy carbon: ~55 ppm

  • Aromatic carbons: Multiple signals in the region 120-140 ppm

3.1.3 Mass Spectrometry
Mass spectrometric analysis would be expected to show:

  • Molecular ion peak [M+H]⁺: approximately m/z 492

  • Characteristic fragmentation patterns reflecting the structural components

Biological Activities and Structure-Activity Relationships

Predicted Biological Activities

Based on the structural similarity to known pyrazole-quinazoline hybrids, 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline may exhibit various biological activities. Analogous compounds have demonstrated significant anticancer and antibacterial properties .

Table 2: Predicted Biological Activities Based on Structural Analogs

Biological ActivityPrediction BasisPotential Mechanism
Anticancer ActivityStructural similarity to compounds with IC₅₀ values of 10-17 μg/ml against cancer cell linesInhibition of cell proliferation and induction of apoptosis
Antibacterial ActivityPresence of both pyrazole and quinazoline moietiesInterference with bacterial cell wall synthesis or DNA gyrase activity
Anti-inflammatory ActivityPresence of halogen substituent (chlorine)Modulation of inflammatory pathways
Antioxidant ActivityPresence of methoxy groupFree radical scavenging properties

The specific presence of a 4-chlorophenyl substituent may enhance certain biological activities compared to analogs with different substituents. For instance, compounds with halogen substituents (such as chlorine) often demonstrate improved membrane permeability and metabolic stability, potentially enhancing their pharmacological efficacy .

Structure-Activity Relationships

Several structural features of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline are likely to influence its biological activities:

  • The quinazoline core is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • The 4-chlorophenyl substituent at position 4 of the quinazoline ring may enhance lipophilicity and improve binding to specific biological targets.

  • The 4-methoxyphenyl group at position 3 of the pyrazole ring could contribute to hydrogen bonding interactions with target proteins.

  • The dihydropyrazole ring serves as a flexible linker that can adopt various conformations, potentially optimizing the compound's interaction with biological targets.

Comparative analysis with the structurally similar 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline suggests that the replacement of the p-tolyl group with a 4-chlorophenyl moiety may alter the electronic properties and binding characteristics of the molecule .

Molecular Docking Studies

Predicted Molecular Interactions

Molecular docking studies can provide insights into the potential binding modes and interactions of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline with biological targets. Based on docking studies of similar compounds, this molecule might interact with various protein targets including:

  • Topoisomerase II - a common target for anticancer agents

  • Bacterial DNA gyrase - relevant for antibacterial activity

  • Protein kinases - involved in cellular signaling pathways

The predicted binding interactions would likely involve:

  • Hydrogen bonding between the nitrogen atoms of the quinazoline and pyrazole rings with amino acid residues in the protein binding pocket

  • π-π stacking interactions between the aromatic rings and aromatic amino acid residues

  • Hydrophobic interactions involving the phenyl and 4-chlorophenyl groups

  • Specific interactions between the methoxy group and polar residues in the binding site

Table 3: Predicted Key Molecular Interactions with Potential Biological Targets

Target ProteinKey Interacting MoietyType of InteractionPotential Amino Acid Residues Involved
Topoisomerase IIQuinazoline coreHydrogen bonding, π-π stackingArg, His, Tyr
DNA gyrase4-Chlorophenyl groupHydrophobic interactionsIle, Leu, Val
Protein kinasesPyrazole ringHydrogen bondingLys, Thr, Glu
Dihydrofolate reductase4-Methoxyphenyl groupHydrogen bonding, hydrophobicPhe, Tyr, Asp

Comparative Analysis with Related Compounds

Structural Comparison

4-(4-Chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline shares structural similarities with several compounds documented in the literature. A comparative analysis with closely related structures provides insights into potential differences in properties and activities.

Table 4: Structural Comparison with Related Compounds

CompoundKey Structural DifferenceMolecular Weight (g/mol)Potential Impact on Activity
4-(4-Chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazolineReference compound~491.0Baseline for comparison
2-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline p-Tolyl instead of 4-chlorophenyl at position 4470.6Possibly reduced lipophilicity and altered electronic properties
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-(3-(4-chlorophenyl)-5-phenyl-2H-pyrazol-1(5H)-yl)-3-oxopropanamide Contains an oxopropanamide linker and 2-methyl-4-oxoquinazoline~500.0Additional hydrogen bond donors and acceptors; potential for different biological interactions

Activity Comparison

Based on documented activities of structural analogs, the potential biological profile of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline can be compared with related compounds. Particularly relevant is the compound 3e from source , which contains both chlorophenyl and pyrazole-quinazoline elements and demonstrated significant anticancer activity.

Future Research Directions

Advanced Formulation Strategies

Given the likely high lipophilicity of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline, advanced formulation strategies might be necessary to improve its bioavailability. Potential approaches include:

  • Development of nanoparticle-based delivery systems

  • Preparation of water-soluble prodrugs

  • Formation of inclusion complexes with cyclodextrins

  • Incorporation into liposomal formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator